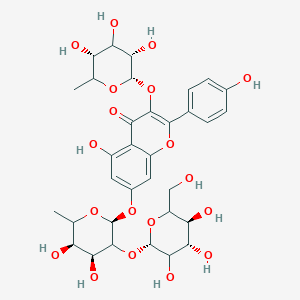

Kaempferol 3-rhamnoside-7-glucosyl-(1->2)-rhamnoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Grosvenorin involves the extraction of the compound from the fruits of Siraitia grosvenorii. The extraction process typically includes drying the fruits, followed by solvent extraction using ethanol or methanol. The extract is then subjected to various purification steps, including filtration, concentration, and chromatography, to isolate Grosvenorin .

Industrial Production Methods: Industrial production of Grosvenorin involves large-scale cultivation of Siraitia grosvenorii plants. The fruits are harvested, dried, and processed using advanced extraction and purification techniques to ensure a high yield of Grosvenorin. The use of optimized purification methods, such as those involving specific solvents and chromatographic techniques, is crucial for obtaining high-purity Grosvenorin .

Chemical Reactions Analysis

Types of Reactions: Grosvenorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions involving Grosvenorin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from the chemical reactions of Grosvenorin include its metabolites, which exhibit enhanced antibacterial and antioxidant activities. These metabolites are crucial for the compound’s pharmacological effects and are often the focus of scientific research .

Scientific Research Applications

Grosvenorin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a natural sweetener. In biology, Grosvenorin is researched for its antibacterial and antioxidant activities, which have implications for treating various infections and oxidative stress-related conditions .

In medicine, Grosvenorin is explored for its potential therapeutic effects, including its ability to alleviate cough and phlegm, prevent dental caries, and exert anti-inflammatory and anti-allergic effects. Additionally, it has shown promise in anti-aging, hypoglycemic, lipid-lowering, anti-depression, anti-fatigue, anti-schizophrenic, anti-Parkinson, anti-fibrotic, and anti-tumor activities .

In the industry, Grosvenorin is utilized as a natural sweetener in food and beverage products, offering a low-calorie alternative to traditional sweeteners. Its use in traditional Chinese medicine also highlights its importance in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of Grosvenorin involves its interaction with various molecular targets and pathways. For instance, its hypoglycemic effects are linked to its ability to combat oxidative stress, inhibit the activity of glycoenzymes, and activate AMP-activated protein kinase (AMPK) in the liver . Additionally, Grosvenorin’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial enzyme activity .

Comparison with Similar Compounds

Grosvenorin is unique compared to other similar compounds due to its dual role as a natural sweetener and a pharmacologically active agent. Similar compounds include other triterpene glucosides found in Siraitia grosvenorii, such as Mogroside III, Mogroside IV, Mogroside V, and Mogroside VI. Among these, Mogroside V is the main sweet component and is known for its intense sweetness, which is significantly higher than that of sucrose .

Properties

Molecular Formula |

C33H40O19 |

|---|---|

Molecular Weight |

740.7 g/mol |

IUPAC Name |

7-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10?,11?,17?,19-,20-,21+,23?,24-,25-,26-,27?,30?,31-,32-,33-/m0/s1 |

InChI Key |

FFGGWIVHOGEVSP-RPIVVCPESA-N |

Isomeric SMILES |

CC1[C@@H]([C@@H](C([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H](C([C@H](C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.